4-Nitro-1-(pentan-2-yl)-1H-pyrazole
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Description
4-Nitro-1-(pentan-2-yl)-1H-pyrazole, also known as NPP, is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a five-membered heterocyclic compound composed of a nitrogen atom, four carbon atoms, and one oxygen atom. NPP is an important intermediate for the synthesis of various compounds and is used in the preparation of various pharmaceuticals, agrochemicals, and dyes. NPP has also been used in the synthesis of a variety of metal complexes, in the synthesis of polymers, and in the preparation of catalysts.
Scientific Research Applications
Antibacterial and Antifungal Activity
4-Nitro-1-(pentan-2-yl)-1H-pyrazole has been investigated for its antimicrobial potential. Studies have explored its efficacy against both bacterial and fungal pathogens. Researchers have tested its inhibitory effects on various strains, shedding light on its potential as a novel antimicrobial agent .
Anticancer Properties
The compound’s cytotoxic activity against human cancer cell lines has drawn attention. It displays variable antiproliferative effects, making it a candidate for further investigation in cancer therapy. Researchers are exploring its mechanisms of action and potential as an adjunct to existing treatments .
Anti-Inflammatory Applications
Inflammation plays a crucial role in various diseases. Some studies suggest that 4-Nitro-1-(pentan-2-yl)-1H-pyrazole may possess anti-inflammatory properties. Researchers are investigating its impact on inflammatory pathways and potential use in managing inflammatory conditions .
Tuberculosis Drug Development
Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), poses a global health challenge. Computational techniques, including structure-based drug design, have led to the discovery of new anti-TB drugs. Researchers have explored the potential of this compound to inhibit essential proteins in M. tuberculosis, paving the way for future chemotherapeutic development .
Quantum Computing and Drug Design
Emerging technologies like quantum computing hold promise for accelerating drug discovery. Researchers are exploring how 4-Nitro-1-(pentan-2-yl)-1H-pyrazole interacts with biological targets using quantum simulations. These insights aid in optimizing drug candidates .
Machine Learning and Predictive Models
Machine learning algorithms can predict a compound’s biological activity. Researchers have used computational models to assess the compound’s pharmacological properties, including toxicity, bioavailability, and binding affinity. Such predictions guide further experimental studies .
properties
IUPAC Name |
4-nitro-1-pentan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-7(2)10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQYZLVSOSLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(pentan-2-yl)-1H-pyrazole |
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